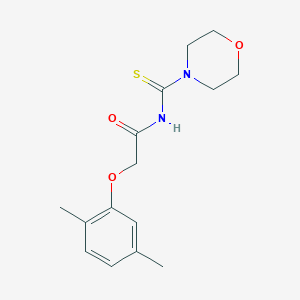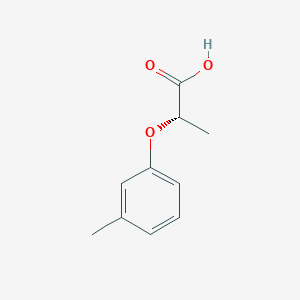![molecular formula C16H14N2 B261539 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole, also known as MAV, is a synthetic compound that belongs to the indole family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole is not fully understood. However, it has been suggested that 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole also inhibits bacterial growth by disrupting cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been shown to have a low toxicity profile in vitro and in vivo. It does not exhibit significant cytotoxicity against normal human cells, indicating its potential as a selective anticancer agent. In addition, 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole include its synthetic accessibility, low toxicity, and potential as a selective anticancer agent. However, its limitations include its low solubility and stability, which may affect its efficacy in vivo. Further studies are needed to optimize the formulation and delivery of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole for clinical use.
Zukünftige Richtungen
For 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole research include the optimization of its synthesis and formulation, as well as the evaluation of its efficacy in preclinical and clinical studies. In addition, the potential applications of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole in material science, such as its use as a fluorescent probe or in the development of optoelectronic devices, should be explored. Overall, 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has the potential to be a valuable tool in various fields of research, and further studies are needed to fully understand its properties and applications.
Synthesemethoden
The synthesis of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole involves the reaction of 3-acetylindole with pyridine-3-boronic acid, followed by Suzuki-Miyaura coupling with 3-bromostyrene. The final product is obtained by demethylation of the intermediate compound using boron tribromide. The synthesis of 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been optimized to increase yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, prostate, and lung cancer. 2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole also has potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
Eigenschaften
Produktname |
2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole |
|---|---|
Molekularformel |
C16H14N2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-methyl-3-(1-pyridin-3-ylethenyl)-1H-indole |
InChI |
InChI=1S/C16H14N2/c1-11(13-6-5-9-17-10-13)16-12(2)18-15-8-4-3-7-14(15)16/h3-10,18H,1H2,2H3 |
InChI-Schlüssel |
PBDUQCQMQMXIJG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(=C)C3=CN=CC=C3 |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C(=C)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)


![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)

![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)

![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)

![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)

